Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a thiophene derivative with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol . Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides and alkyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as acyl chlorides and alkyl halides are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with acyl chlorides can yield acylated derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Applications: The compound is utilized in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound shares a similar thiophene core structure but differs in the substitution pattern.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have a hydroxyl group at the 3-position and an aryl group at the 5-position.
Uniqueness: Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups provide sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-4-6(9(12)13-3)8(10)14-7(4)5(2)11/h10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOISZCZRFSKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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